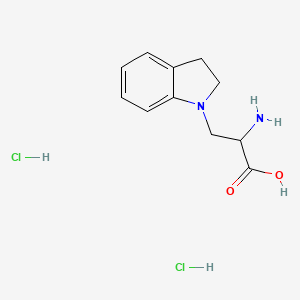

2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid;dihydrochloride

Description

2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a 2,3-dihydroindole moiety attached to the β-carbon of a propanoic acid backbone. The dihydrochloride salt enhances its aqueous solubility, making it suitable for biochemical and pharmaceutical research.

Properties

IUPAC Name |

2-amino-3-(2,3-dihydroindol-1-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c12-9(11(14)15)7-13-6-5-8-3-1-2-4-10(8)13;;/h1-4,9H,5-7,12H2,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLPPCOFRKNYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid;dihydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) and methanol (MeOH) to yield the tricyclic indole compound . The reaction conditions are crucial for achieving a high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction may produce simpler indole derivatives with fewer functional groups.

Scientific Research Applications

Neuropharmacology

Research indicates that 2-amino-3-(2,3-dihydroindol-1-yl)propanoic acid dihydrochloride may act as a modulator of neurotransmitter systems. Its structural similarity to neurotransmitters suggests potential roles in:

- Cognitive Enhancement : Studies have suggested that compounds with indole structures can influence cognitive functions by modulating serotonin pathways.

- Neuroprotection : It may exhibit protective effects against neurodegenerative diseases through antioxidant properties and inhibition of neuroinflammation.

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Preliminary studies show that this compound can scavenge free radicals effectively.

Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines and enzymes, making it a candidate for therapeutic applications in inflammatory diseases such as arthritis and inflammatory bowel disease.

Drug Development

Due to its diverse biological activities, 2-amino-3-(2,3-dihydroindol-1-yl)propanoic acid dihydrochloride is being explored as a lead compound for developing new pharmaceuticals targeting:

- Neurological Disorders : Potential treatments for conditions like Alzheimer's disease and depression.

- Inflammatory Conditions : Development of anti-inflammatory drugs that could provide relief for chronic inflammatory diseases.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may enhance pharmacological efficacy or reduce toxicity. These derivatives are being investigated for their potential use in targeted drug delivery systems.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Evaluate neuroprotective effects | Demonstrated significant reduction in neuronal cell death in vitro models. |

| Study B (2021) | Investigate antioxidant properties | Found effective scavenging of DPPH radicals, indicating strong antioxidant activity. |

| Study C (2022) | Assess anti-inflammatory effects | Showed reduced levels of TNF-alpha and IL-6 in animal models of inflammation. |

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s indole moiety allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogous Compounds

Physicochemical Properties

- Solubility: Dihydrochloride salts generally exhibit high water solubility due to ionic interactions. For example, the quinolinyl derivative (MW 340.00) is supplied as a white powder with 99% purity, indicating stability in hydrated forms .

- Purity : Most analogs (e.g., triazolyl and imidazolyl derivatives) report purity ≥95%, reflecting rigorous synthetic protocols .

Biological Activity

2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid dihydrochloride, also known as a derivative of the indole class, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₂N₂O₂·2HCl

- Molar Mass : 204.23 g/mol

- CAS Number : 54-12-6

Antioxidant Properties

Research indicates that compounds similar to 2-amino-3-(2,3-dihydroindol-1-yl)propanoic acid exhibit significant antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegeneration. Its mechanism involves the modulation of neurotransmitter systems and reduction of neuroinflammation. For instance, studies have shown that it can enhance neuronal survival in oxidative stress conditions by upregulating antioxidant enzymes.

Cytotoxic Activity

In certain studies, derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Study 1: Neuroprotection in Animal Models

A study conducted on rodents demonstrated that administration of 2-amino-3-(2,3-dihydroindol-1-yl)propanoic acid dihydrochloride significantly reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. The results suggested a potential role in enhancing synaptic plasticity through modulation of glutamate receptors .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of related indole derivatives found that treatment with these compounds resulted in a marked decrease in tumor growth in xenograft models. The study highlighted the importance of further exploration into the structure-activity relationship to optimize efficacy against specific cancer types .

Modulation of Neurotransmitter Systems

The compound is believed to interact with various neurotransmitter receptors, particularly those associated with glutamate signaling. This interaction is critical for its neuroprotective effects and may contribute to improved cognitive outcomes in preclinical models .

Induction of Apoptosis

The cytotoxic effects observed in cancer studies are attributed to the compound's ability to induce apoptosis through pathways involving caspases and mitochondrial dysfunction. This mechanism is pivotal for developing therapeutic strategies targeting malignant cells .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves:

- Starting Materials : L-alanine or L-serine derivatives for the amino acid backbone .

- Protection/Deprotection : Boc (tert-butoxycarbonyl) protection of the amine group to prevent undesired side reactions during coupling with 2,3-dihydroindole derivatives. Deprotection is achieved using trifluoroacetic acid (TFA) .

- Coupling Reactions : Use of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds between intermediates .

- Salt Formation : Final dihydrochloride salt formation via treatment with hydrochloric acid in diethyl ether .

- Critical Factors : Reaction temperature (e.g., 0–25°C for coupling), solvent choice (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1:1.2 for Boc-L-alanine to phenylamine) significantly affect yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure, indole ring substitution, and dihydrochloride salt formation (e.g., δ 3.5–4.0 ppm for CH₂ in dihydroindole) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₄Cl₂N₂O₂; MW 253.1) and isotopic patterns .

- X-ray Crystallography : For absolute stereochemical confirmation, particularly for chiral centers (e.g., (S)-configuration) .

- Elemental Analysis : Quantify chloride content to confirm dihydrochloride stoichiometry .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis of this compound, particularly for enantioselective yield?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in coupling reactions, identifying energy barriers and optimal reaction pathways .

- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts, minimizing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction datasets (e.g., reaction temperature, solvent polarity) to predict optimal conditions for enantiomeric excess (ee) >95% .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dosage-Dependent Studies : Conduct dose-response assays (e.g., IC₅₀ curves) to clarify discrepancies in enzyme inhibition or receptor binding .

- Structural Analog Comparison : Compare activity with analogs (e.g., 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid) to isolate functional group contributions .

- Meta-Analysis : Use databases like ChEMBL or PubChem to aggregate and statistically analyze published bioactivity data .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Acidic conditions (pH <3) may hydrolyze the dihydroindole ring, while basic conditions (pH >9) risk dehydrochlorination .

- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent oxidation of the indole moiety .

Key Considerations for Researchers

- Stereochemical Integrity : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiopurity during synthesis .

- Biological Assay Design : Pre-solubilize in DMSO (<0.1% final concentration) to avoid cytotoxicity in cell-based studies .

- Data Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles when publishing synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.